5-Methoxy-1,3-dimethyl-2-(methylsulfonyl)benzene is an organic compound characterized by a benzene ring with methoxy and methylsulfonyl substituents. Its molecular formula is , and it is known for its unique chemical properties that make it suitable for various applications in scientific research and industry.
This compound can be classified under the category of aromatic sulfones due to the presence of a sulfonyl group attached to the benzene ring. It is also categorized as a methoxy-substituted aromatic compound. The compound may be sourced from various chemical suppliers and databases, including PubChem and other chemical repositories, which provide data on its synthesis, properties, and safety assessments.
The synthesis of 5-Methoxy-1,3-dimethyl-2-(methylsulfonyl)benzene typically involves several steps, including the introduction of the methoxy and methylsulfonyl groups onto the benzene ring. Common methods include:
For example, one synthetic route involves starting with 1,3-dimethylbenzene (pseudocumene) and subjecting it to sulfonylation followed by methoxylation under controlled conditions to yield the desired product .
The molecular structure of 5-Methoxy-1,3-dimethyl-2-(methylsulfonyl)benzene consists of:
The canonical SMILES representation for this compound is CC1=C(C(=C(C=C1)OC)S(=O)(=O)C)C
, which reflects its structural configuration.
5-Methoxy-1,3-dimethyl-2-(methylsulfonyl)benzene can participate in several chemical reactions typical for aromatic compounds:
These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities.
The mechanism of action for 5-Methoxy-1,3-dimethyl-2-(methylsulfonyl)benzene primarily involves its reactivity due to the electron-rich nature of the methoxy group and the electrophilic character of the sulfonyl group.
For instance:
This mechanism is crucial in understanding how this compound interacts with biological systems or other chemicals.
Physical property data can be obtained from chemical databases such as PubChem or specialized literature focusing on organic compounds.
5-Methoxy-1,3-dimethyl-2-(methylsulfonyl)benzene has several applications:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4